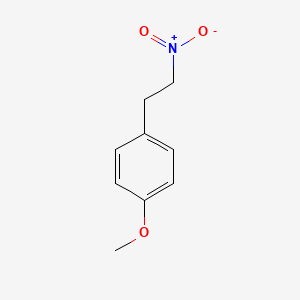

1-Methoxy-4-(2-nitroethyl)benzene

描述

The study of aromatic nitro compounds is a cornerstone of modern organic chemistry, providing access to a vast array of functional group transformations and molecular architectures. Within this class, 1-Methoxy-4-(2-nitroethyl)benzene emerges as a compound of interest, characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and a nitroethyl group.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₉H₁₁NO₃ | PubChem nih.gov |

| Molecular Weight | 181.19 g/mol | PubChem nih.gov |

| CAS Number | 31236-71-2 | PubChem nih.gov |

| Canonical SMILES | COC1=CC=C(C=C1)CCN+[O-] | PubChem nih.gov |

| Appearance | Data not available | |

| XLogP3 | 2.2 | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-4-(2-nitroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXIIWYHEHONRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333178 | |

| Record name | 1-methoxy-4-(2-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31236-71-2 | |

| Record name | 1-methoxy-4-(2-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 Methoxy 4 2 Nitroethyl Benzene

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing functional group that strongly influences the reactivity of the adjacent ethyl chain. It can be transformed into other functional groups, most notably amines, or it can activate the α-carbon for deprotonation and subsequent nucleophilic reactions.

One of the most fundamental transformations of the nitro group is its reduction to a primary amine. This conversion is a key step in the synthesis of phenethylamines from β-nitrostyrene precursors. For 1-methoxy-4-(2-nitroethyl)benzene, this reduction yields the corresponding amine, 4-methoxyphenethylamine (B56431), a compound of significant interest. A variety of reducing agents and methods can accomplish this transformation, each with its own advantages.

Catalytic hydrogenation is a highly effective method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with a source of hydrogen gas (H₂). These methods are known for their clean conversions and high yields. frontiersin.org Chemical reducing agents are also widely used. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing aliphatic nitro compounds to amines. frontiersin.org Other common systems include metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like acetic acid or hydrochloric acid. frontiersin.orgwikipedia.org These conditions provide milder alternatives to catalytic hydrogenation or LiAlH₄. frontiersin.org A combination of sodium borohydride (B1222165) (NaBH₄) and a transition metal salt like copper(II) chloride has also been reported for the one-pot reduction of the precursor, β-nitrostyrene, to the final phenethylamine (B48288), indicating its effectiveness in reducing the nitroalkane intermediate.

Interactive Table: Reagents for Reduction of this compound

| Reagent/System | Conditions | Product | Notes |

| H₂/Pd-C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | 4-Methoxyphenethylamine | Common and efficient method for both aliphatic and aromatic nitro groups. frontiersin.org |

| H₂/Raney Ni | Hydrogen gas, solvent (e.g., ethanol) | 4-Methoxyphenethylamine | Useful alternative to Pd/C, especially when avoiding dehalogenation is a concern. frontiersin.org |

| LiAlH₄ | Anhydrous ether (e.g., diethyl ether, THF), followed by aqueous workup | 4-Methoxyphenethylamine | A powerful reducing agent suitable for aliphatic nitro compounds. frontiersin.org |

| Fe/HCl or Fe/CH₃COOH | Acidic aqueous solution, heat | 4-Methoxyphenethylamine | A classic and mild method for nitro group reduction. frontiersin.org |

| Zn/HCl | Acidic aqueous solution | 4-Methoxyphenethylamine | Provides a mild method for reducing nitro groups to amines. frontiersin.orgwikipedia.org |

| SnCl₂/HCl | Concentrated HCl, solvent (e.g., ethanol) | 4-Methoxyphenethylamine | A mild reagent that can be used in the presence of other reducible groups. frontiersin.org |

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. This reaction proceeds via the formation of a nitronate salt, which is then hydrolyzed under acidic conditions. ck12.orgnih.gov For this compound, a primary nitroalkane, the Nef reaction provides a pathway to synthesize 4-methoxyphenylacetaldehyde.

The mechanism begins with the deprotonation of the α-carbon (the carbon adjacent to the nitro group) by a base to form a resonance-stabilized nitronate salt. ck12.orgnih.gov This salt is then carefully treated with a strong mineral acid, such as sulfuric acid. Protonation of the nitronate yields a nitronic acid (the aci-form of the nitroalkane), which is unstable and rapidly hydrolyzes in the acidic medium. ck12.org The hydrolysis ultimately cleaves the carbon-nitrogen bond, producing the aldehyde and nitrous oxide (N₂O) as a byproduct. ck12.org The requirement for an alpha-hydrogen means this reaction is not possible for tertiary nitro compounds. ck12.org

Direct nucleophilic substitution where the nitro group acts as a leaving group is generally difficult for primary nitroalkanes and not a common transformation for this compound. The nitrite (B80452) ion is a resonance-stabilized but moderately effective leaving group. nih.gov

However, the term can also encompass reactions where the nitroalkane itself, after being converted to a nucleophile, attacks an electrophile. The strong electron-withdrawing nature of the nitro group renders the α-hydrogens acidic, facilitating deprotonation by a base to form a nucleophilic nitronate ion. nicholassarai.comgalaxy.ai This nitronate anion is a key intermediate that can participate in various carbon-carbon bond-forming reactions, which are formally nucleophilic additions or substitutions on other substrates. wikipedia.orggalaxy.ai For example, the nitronate derived from this compound could, in principle, react with aldehydes (a Henry-type reaction) or imines (a nitro-Mannich or aza-Henry reaction) to form more complex structures. wikipedia.orgck12.org

Electrophilic substitution directly at the nitro group of a nitroalkane is not a recognized or feasible reaction pathway. The nitro group is strongly electron-withdrawing and lacks nucleophilic character, making it resistant to attack by electrophiles. nih.gov The nitrogen atom in the nitro group does not have a lone pair of electrons available for donation to an electrophile. Reactions involving electrophiles and nitro-containing compounds typically occur elsewhere on the molecule. For instance, in nitroarenes, electrophilic aromatic substitution occurs on the benzene (B151609) ring, where the nitro group acts as a powerful deactivating and meta-directing substituent.

Conversely, nitroalkanes can be made to act as electrophiles under specific acidic conditions. frontiersin.orgnicholassarai.com Tautomerization to the nitronic acid (aci-form) can be followed by protonation or activation with a Lewis acid, generating a reactive species that can be attacked by nucleophiles. nicholassarai.com This "umpolung" or reversal of polarity allows the nitroalkane to react with electron-rich species, but it is a reaction of the nitroalkane as an electrophile, not an electrophilic attack on the nitro group itself. nicholassarai.com

Transformations Involving the Methoxy (B1213986) Group

The methoxy group on the benzene ring is a relatively stable ether linkage. Its primary transformation involves cleavage of the aryl-oxygen bond to unmask the corresponding phenol.

The conversion of the methoxy group in this compound to a hydroxyl group is a standard demethylation reaction. This transformation yields 4-(2-nitroethyl)phenol (B1226634). One of the most common and effective reagents for cleaving aryl methyl ethers is boron tribromide (BBr₃). The reaction is typically performed in an inert solvent like dichloromethane. The mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the methyl-oxygen bond.

Other strong acids, particularly the hydrogen halides HBr and HI, can also be used to cleave ethers, although they often require harsh conditions such as high temperatures.

Interactive Table: Reagents for Demethylation of the Methoxy Group

| Reagent | Conditions | Product | Notes |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), typically at low to ambient temperature | 4-(2-Nitroethyl)phenol | Highly effective and common reagent for aryl methyl ether cleavage. |

| Hydrobromic acid (HBr) | Aqueous solution, often requires heat/reflux | 4-(2-Nitroethyl)phenol | A classic method for ether cleavage, though conditions can be harsh. |

| Hydroiodic acid (HI) | Aqueous solution, often requires heat/reflux | 4-(2-Nitroethyl)phenol | More reactive than HBr but also requires strong conditions. |

Ether Cleavage Reactions

The methoxy group in this compound, an aryl alkyl ether, can undergo cleavage under strong acidic conditions. This reaction typically proceeds with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.com The cleavage of aryl alkyl ethers does not readily occur with acids like HCl. libretexts.org

The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (Br- or I-) acts as a nucleophile. In the case of this compound, the nucleophilic attack will occur at the methyl group of the protonated ether, as the carbon of the benzene ring is sp2 hybridized and not susceptible to SN2 attack. libretexts.orgstackexchange.com This results in the formation of 4-(2-nitroethyl)phenol and a methyl halide.

Reaction Scheme for Ether Cleavage:

| Reactant | Reagent | Products | Reaction Type |

| This compound | HBr (conc.) | 4-(2-Nitroethyl)phenol + Methyl bromide | SN2 |

| This compound | HI (conc.) | 4-(2-Nitroethyl)phenol + Methyl iodide | SN2 |

It is important to note that diaryl ethers are generally resistant to cleavage by acids. libretexts.org The conditions for ether cleavage are typically harsh, often requiring refluxing with a concentrated acid. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the methoxy group. The outcome of such reactions, particularly the position of the new substituent, is governed by the directing effects of the existing substituents.

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is primarily controlled by the powerful activating and ortho, para-directing effect of the methoxy group. The methoxy group, with its lone pairs of electrons on the oxygen atom, can donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack.

In contrast, the 2-nitroethyl group is generally considered to be an electron-withdrawing and deactivating group, which would direct incoming electrophiles to the meta position relative to itself. However, the activating effect of the methoxy group is dominant, meaning that electrophilic substitution will overwhelmingly occur at the positions ortho and para to the methoxy group. Given that the para position is already occupied by the nitroethyl group, substitution is expected to occur at the two equivalent ortho positions (C2 and C6).

Halogenation, such as bromination or chlorination, is a classic example of an electrophilic aromatic substitution reaction. For this compound, halogenation is predicted to yield predominantly the ortho-halogenated product.

Bromination: The bromination of substituted anisoles is a well-studied reaction. For instance, the reaction of 4-halo-anisoles can be regioselectively brominated at the ortho position. rsc.org In the case of this compound, reaction with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent would be expected to yield 2-bromo-1-methoxy-4-(2-nitroethyl)benzene. The use of specific reagents and conditions can influence the yield and selectivity of the reaction. researchgate.net

Chlorination: Similarly, chlorination with reagents like N-chloroamines in an acidic medium can achieve high regioselectivity for the para-position in monosubstituted anisoles. rsc.org For this compound, where the para position is blocked, chlorination is expected to occur at the ortho position. The choice of chlorinating agent and reaction conditions is crucial to control the outcome and avoid side reactions. researchgate.net The use of copper halides in ionic liquids has also been shown to be effective for the regioselective halogenation of substituted anilines, a principle that could potentially be adapted for anisole (B1667542) derivatives. beilstein-journals.org

Predicted Halogenation Products:

| Halogenation Reagent | Predicted Major Product |

| N-Bromosuccinimide (NBS) | 2-Bromo-1-methoxy-4-(2-nitroethyl)benzene |

| N-Chlorosuccinimide (NCS) | 2-Chloro-1-methoxy-4-(2-nitroethyl)benzene |

Coupling Reactions and Complex Molecule Synthesis Utilizing this compound as a Precursor

This compound is a valuable precursor for the synthesis of more complex molecules through various coupling reactions. The presence of the aromatic ring and the nitro group opens up possibilities for modern carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: A significant recent development in cross-coupling chemistry is the use of nitroarenes as electrophilic coupling partners in the Suzuki-Miyaura reaction. mdpi.com This palladium-catalyzed reaction traditionally uses aryl halides or triflates, but the ability to use nitroarenes expands the synthetic utility of compounds like this compound. organic-chemistry.orgacs.org The reaction involves the coupling of the nitroarene with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgsemanticscholar.org This methodology allows for the synthesis of biaryl compounds, which are important structural motifs in many pharmaceuticals and materials.

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide or triflate with an alkene. wikipedia.org While this compound itself does not have a halide for a standard Heck reaction, it can be a precursor to such a reaction. For instance, after halogenation of the aromatic ring as described in section 3.3.2, the resulting halo-derivative could then participate in a Heck reaction with an alkene, such as styrene (B11656) or an acrylate, to form a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. sctunisie.orgbeilstein-journals.orgresearchgate.netnih.gov The efficiency of the Heck reaction can be influenced by the nature of the substituents on the aryl halide and the alkene, as well as the specific palladium catalyst and reaction conditions employed.

Synthesis of Alkaloids: The structural motif present in this compound, a β-(p-methoxyphenyl)ethylamine skeleton (after reduction of the nitro group), is a key building block in the biosynthesis and chemical synthesis of various alkaloids. For example, derivatives of this structure are precursors to Erythrina alkaloids, a class of tetracyclic spiroamine alkaloids with interesting biological activities. nih.govscispace.comnih.gov Synthetic routes towards these complex natural products often involve the construction of the core ring system from intermediates possessing this substituted phenethylamine framework.

Mechanistic Investigations of Reactions Involving 1 Methoxy 4 2 Nitroethyl Benzene

Mechanistic Insights into its Chemical Transformations

The primary chemical transformation of interest for 1-methoxy-4-(2-nitroethyl)benzene involves the reduction of its nitro group to a primary amine, yielding the valuable compound 2-(4-methoxyphenyl)ethanamine (a phenethylamine (B48288) derivative).

The reduction of an aliphatic nitro group is a stepwise process that proceeds through several key intermediates. The generally accepted mechanism involves the following species:

Nitroso Intermediate: The nitro group (NO₂) is first reduced to a nitroso group (NO).

Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced to a hydroxylamine derivative (-NHOH).

Amine Product: Finally, the hydroxylamine is reduced to the primary amine (-NH₂).

A common and effective method to achieve this transformation is catalytic hydrogenation . tcichemicals.com This process involves treating the nitroalkane with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. libretexts.orglibretexts.org The mechanism involves the adsorption of both the nitroalkane and hydrogen molecules onto the surface of the metal catalyst (e.g., Palladium, Platinum, or Nickel). libretexts.org On the catalyst surface, the H-H bond is cleaved, and hydrogen atoms are sequentially transferred to the nitro group, facilitating its stepwise reduction to the amine.

Transition State Analysis

Detailed transition state analysis for reactions involving this compound specifically is not widely documented. However, significant mechanistic insight can be gained by examining computational and experimental studies on its formation reaction (the Henry reaction) and transformations of its immediate precursor, p-methoxy-β-nitrostyrene.

Transition State of the Henry Reaction: For the initial C-C bond formation between p-anisaldehyde and the nitronate anion, several transition state models have been proposed to explain the stereochemical outcome. wikipedia.orgresearchgate.net

Acyclic Transition State: A commonly accepted model involves an open, staggered transition state that minimizes both steric hindrance between the aryl group and the nitro group, and dipole-dipole repulsions between the carbonyl oxygen and the nitro group oxygens. wikipedia.orgresearchgate.net For electron-rich aldehydes like p-anisaldehyde, non-covalent π-π stacking interactions between the aromatic ring of the aldehyde and certain organocatalysts can further stabilize the transition state and influence stereoselectivity. researchgate.net

Catalyst-Bound Transition State: In asymmetric catalysis, the transition state is highly organized by the catalyst. For instance, with copper-bis(oxazoline) complexes, it is proposed that the aldehyde and the nitronate coordinate to the copper center, forming a well-defined six-membered transition state that dictates the facial selectivity of the attack.

Transition State of Michael Additions to β-Nitrostyrenes: Kinetic studies on the Michael addition of amines to β-nitrostyrenes (the precursor to the target compound) suggest the reaction proceeds through a six-membered cyclic transition state. nih.gov This model helps to explain the observed kinetic parameters and the role of a second amine molecule acting as a catalyst for proton transfer.

Intermediate Identification in Catalytic Cycles

The identification of intermediates is crucial for understanding the step-by-step progression of a reaction.

Intermediates in the Formation Pathway: As outlined in the Henry reaction mechanism, two distinct intermediates are formed:

Nitronate Anion: Generated by the deprotonation of nitromethane, this is the active nucleophile in the reaction. wikipedia.org

β-Nitro Alkoxide: This tetrahedral intermediate is formed immediately after the nitronate attacks the aldehyde carbonyl group, prior to protonation to yield the final alcohol product. wikipedia.org

Intermediates in Catalytic Hydrogenation: The mechanism of catalytic hydrogenation does not typically involve discrete, isolable intermediates in the solution phase. Instead, the key species are surface-bound complexes. libretexts.orglibretexts.org

Adsorbed Alkene/Nitroalkane: The organic substrate is physically adsorbed onto the surface of the metal catalyst.

Surface-Bound Hydrogen Atoms: Dihydrogen (H₂) is dissociatively chemisorbed onto the metal, breaking the H-H bond to form reactive metal-hydride species on the surface.

Partially Hydrogenated Species: As hydrogen atoms are sequentially added to the substrate on the surface, partially reduced surface-bound intermediates are formed en route to the final product, which then desorbs from the catalyst.

Kinetic Studies of Key Reactions

A kinetic study on the Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile (B52724) revealed a complex mechanism with both uncatalyzed and catalyzed pathways. nih.govdatapdf.com The observed pseudo-first-order rate constant (kobsd) was found to have a non-linear dependence on the amine concentration, fitting the equation:

kobsd = Kk₂[Amine] + Kk₃[Amine]²

Here, Kk₂ represents the rate constant for the uncatalyzed route, while Kk₃ represents the rate constant for the amine-catalyzed route. The upward curvature of the kinetic plots indicated that the catalyzed pathway (Kk₃) dominates at higher amine concentrations. nih.govdatapdf.com A negative enthalpy of activation was observed in some cases, which strongly suggests the reaction proceeds via a stable intermediate. nih.govdatapdf.com

The table below presents kinetic data for the reaction of β-nitrostyrene with various amines, illustrating the influence of nucleophile basicity on reaction rates.

| Amine | pKₐ (in MeCN) | Kk₂ (M⁻¹s⁻¹) | Kk₃ (M⁻²s⁻¹) |

|---|---|---|---|

| Piperidine | 18.92 | 4.15 | 181 |

| Pyrrolidine | 19.58 | 11.6 | 1330 |

| Morpholine | 16.61 | 0.038 | 0.79 |

Data sourced from kinetic studies on β-nitrostyrenes. nih.govdatapdf.com

Influence of Catalysts and Reaction Conditions on Mechanism

The catalysts and conditions employed have a profound impact on the mechanism, rate, and selectivity of reactions involving the synthesis and transformation of this compound.

Influence on Formation (Henry Reaction):

Catalysts: The choice of base catalyst is critical. While simple bases like sodium hydroxide (B78521) can be used, they can promote side reactions. scirp.org Heterogeneous solid base catalysts, such as layered double hydroxides (LDHs), offer advantages like improved product selectivity and easier catalyst recovery, aligning with green chemistry principles. scirp.orgsemanticscholar.org For asymmetric synthesis, chiral transition metal complexes (e.g., Cu, Co, Zn) or organocatalysts are used to control the stereochemistry by organizing the transition state. osti.gov The mechanism can even shift from a monometallic to a more active bimetallic pathway depending on the catalyst's structure and oxidation state. osti.gov

Reaction Conditions: The solvent can significantly influence the stereochemical outcome, particularly in asymmetric catalysis. Temperature is also a key parameter; lower temperatures are often used in asymmetric reactions to enhance enantioselectivity. The use of microwave irradiation has been shown to dramatically accelerate the Henry reaction. researchgate.net

Influence on Transformations (Reduction):

Catalysts: In the selective reduction of the p-methoxy-β-nitrostyrene precursor, the catalyst determines the outcome. Using NaBH₄ with a phase-transfer catalyst favors the reduction of only the C=C double bond. mdma.ch In contrast, catalytic hydrogenation with catalysts like Pd/C, PtO₂, or Raney Nickel will typically reduce both the C=C double bond and the nitro group. tcichemicals.com The addition of co-catalysts, such as copper(II) chloride to NaBH₄, can create a system powerful enough to reduce both functionalities, transforming the nitrostyrene (B7858105) directly to the corresponding phenethylamine. chemrxiv.orgnih.gov

Reaction Conditions: For catalytic hydrogenation, hydrogen pressure and temperature are critical variables that control the reaction rate and can influence selectivity. For hydride reductions, the choice of solvent is important for reagent solubility and reactivity. The reaction temperature can also dictate the extent of reduction; for instance, the NaBH₄/CuCl₂ system often requires elevated temperatures (e.g., 80 °C) to achieve full reduction of the nitro group. nih.gov

Computational and Theoretical Chemistry Studies of 1 Methoxy 4 2 Nitroethyl Benzene

Electronic Structure and Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules. libretexts.org By combining atomic orbitals, MO theory generates a set of molecular orbitals that extend over the entire molecule. These orbitals are associated with discrete energy levels. libretexts.org

The application of MO theory to 1-Methoxy-4-(2-nitroethyl)benzene would involve calculating the energies and shapes of its molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

While specific MO calculations for this compound are not present in the searched literature, the general principles of MO theory provide a framework for understanding its electronic properties. For instance, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the benzene (B151609) ring would significantly influence the distribution and energies of the π molecular orbitals. libretexts.org

Density Functional Theory (DFT) Calculations for Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a many-electron system with its electron density. DFT calculations are instrumental in predicting molecular geometries (bond lengths and angles) and the energetics of different molecular states. nih.gov These calculations for this compound would yield its most stable three-dimensional structure and its thermodynamic properties.

DFT calculations can be extended to predict the reactivity and regioselectivity of chemical reactions. For electrophilic aromatic substitution on the benzene ring of this compound, computational methods can identify the most likely sites of attack. Methods like the RegioSQM server can predict the regioselectivity of such reactions by calculating the free energies of protonated intermediates. chemrxiv.org Generally, the methoxy group is an ortho-, para-director, while the nitroethyl group would be deactivating and a meta-director, making the prediction of substitution on the ring a complex interplay of these electronic effects.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of reaction pathways, providing a detailed map of the energy changes that occur as reactants are converted into products. This involves locating and characterizing transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For a molecule like this compound, this could be applied to study reactions such as the reduction of the nitro group or substitution reactions. While specific studies on this compound are absent from the searched literature, the theoretical framework for such investigations is well-established.

Conformational Analysis and Intermolecular Interactions

This compound possesses rotational freedom around several single bonds, leading to various possible conformations. Conformational analysis, typically performed using computational methods, aims to identify the most stable conformers and the energy barriers between them. This information is crucial as the conformation of a molecule can significantly impact its physical and biological properties.

Furthermore, the study of intermolecular interactions is essential for understanding the behavior of the compound in the solid or liquid phase. These interactions, which can include hydrogen bonds and van der Waals forces, can be modeled using computational chemistry to predict crystal packing and other condensed-phase properties. For instance, in related molecules, crystal packing has been shown to be stabilized by π–π interactions. nih.gov

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide insights into the dynamic processes of molecules, such as conformational changes and interactions with their environment. While powerful, MD simulations are computationally intensive. There are no specific molecular dynamics simulation studies available in the searched literature for this compound.

Applications of 1 Methoxy 4 2 Nitroethyl Benzene As a Synthetic Building Block

Precursor in the Synthesis of Phenethylamine (B48288) Derivatives

The most fundamental application of 1-methoxy-4-(2-nitroethyl)benzene in synthesis is its role as a precursor to 4-methoxyphenethylamine (B56431). This transformation is achieved through the reduction of the nitro group to a primary amine. This reduction is a cornerstone reaction in organic chemistry and can be accomplished using several established methods.

Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide under a hydrogen atmosphere. youtube.comresearchgate.netaidic.it This method is known for its clean conversion and high yields. Alternatively, chemical reduction can be performed using reagents like lithium aluminum hydride (LiAlH4), or metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl). youtube.com The resulting product, 4-methoxyphenethylamine, is a key intermediate for numerous more complex targets. sigmaaldrich.comnih.govebi.ac.uk

| Reagent/Catalyst | Conditions | Product | Reaction Type |

|---|---|---|---|

| H₂, Pd/C | Solvent (e.g., Ethanol, Methanol), RT-50°C | 4-Methoxyphenethylamine | Catalytic Hydrogenation |

| H₂, Raney Ni | Solvent (e.g., Ethanol), Elevated Pressure/Temp. | 4-Methoxyphenethylamine | Catalytic Hydrogenation |

| LiAlH₄ | Anhydrous Solvent (e.g., THF, Diethyl Ether), then H₂O quench | 4-Methoxyphenethylamine | Chemical Reduction |

| Sn, conc. HCl | Reflux | 4-Methoxyphenethylamine | Chemical Reduction (Metal/Acid) |

| Fe, HCl/CH₃COOH | Aqueous Ethanol, Reflux | 4-Methoxyphenethylamine | Chemical Reduction (Metal/Acid) |

Intermediate in the Construction of Heterocyclic Systems (e.g., Isoquinolines)

The true synthetic utility of this compound is realized upon its conversion to 4-methoxyphenethylamine, which serves as a critical intermediate for constructing a variety of nitrogen-containing heterocyclic systems. Among the most significant are isoquinoline (B145761) and its reduced derivatives, tetrahydroisoquinolines (THIQs). numberanalytics.com These core structures are present in a vast number of biologically active alkaloids and synthetic pharmaceuticals.

Two major named reactions are employed for this purpose:

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating acid catalyst like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org The synthesis begins with the N-acylation of 4-methoxyphenethylamine, followed by the acid-catalyzed cyclization. The resulting dihydroisoquinoline can then be dehydrogenated to the fully aromatic isoquinoline if desired.

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines (THIQs) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnrochemistry.com The reaction of 4-methoxyphenethylamine with an aldehyde, such as formaldehyde (B43269) or acetaldehyde, under acidic conditions leads directly to the corresponding substituted 1,2,3,4-tetrahydroisoquinoline (B50084). depaul.edunih.gov This method is particularly powerful for creating stereocenters and is a key step in the biosynthesis of many alkaloids.

| Target Heterocycle | Key Reaction | Co-reactant(s) | General Conditions |

|---|---|---|---|

| 3,4-Dihydroisoquinolines | Bischler-Napieralski Reaction | Acylating Agent (e.g., Acyl Chloride, Anhydride) | 1. Acylation of amine 2. Cyclization with POCl₃ or P₂O₅, Reflux |

| 1,2,3,4-Tetrahydroisoquinolines (THIQs) | Pictet-Spengler Reaction | Aldehyde or Ketone (e.g., Formaldehyde) | Acid catalyst (e.g., HCl, TFA), Heat |

| Pyrroles | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Acid or Heat |

| β-Carbolines (analogs) | Pictet-Spengler Reaction | Glyoxylic acid derivative | Acid catalyst, Heat |

Role in the Synthesis of Complex Organic Molecules

The phenethylamine and isoquinoline scaffolds derived from this compound are central to the architecture of numerous complex and pharmacologically important molecules, particularly natural product alkaloids.

A prominent example is the synthesis of papaverine (B1678415) , a benzylisoquinoline alkaloid found in the opium poppy, which is used as an antispasmodic and vasodilator. orgchemres.orgnih.govunodc.org Several total syntheses of papaverine rely on a strategy that involves coupling a phenethylamine derivative with a phenylacetic acid derivative. sci-hub.se Specifically, a molecule like 4-methoxyphenethylamine (or its close analog, 3,4-dimethoxyphenethylamine) is amidated with a substituted phenylacetic acid. The resulting amide undergoes a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, which is then oxidized to afford the final papaverine structure. google.com

Beyond specific natural products, the 1,2,3,4-tetrahydroisoquinoline (THIQ) motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of drug candidates and approved medicines due to its ability to interact with various biological targets. The straightforward access to THIQs via the Pictet-Spengler reaction using derivatives of this compound makes it a valuable starting material in drug discovery programs. numberanalytics.com

| Complex Molecule/Scaffold | Classification | Synthetic Strategy Involving the Precursor |

|---|---|---|

| Papaverine | Benzylisoquinoline Alkaloid | Amidation of the derived phenethylamine followed by Bischler-Napieralski cyclization and oxidation. |

| Tetrahydroisoquinolines (THIQs) | Privileged Scaffold in Medicinal Chemistry | Pictet-Spengler reaction between the derived phenethylamine and an aldehyde/ketone. |

| (S)-Norcoclaurine Analogs | Benzylisoquinoline Alkaloid Precursor | Biomimetic Pictet-Spengler reaction with a substituted phenylacetaldehyde. |

Utilization in Multi-component Reactions and Diversification Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. nih.govfrontiersin.org These reactions are powerful tools in medicinal chemistry for rapidly generating libraries of diverse and complex molecules for biological screening.

The primary amine, 4-methoxyphenethylamine, obtained from this compound, is an ideal substrate for several important MCRs:

Ugi Four-Component Reaction (U-4CR): This reaction combines a primary amine, an aldehyde, a carboxylic acid, and an isocyanide. Using 4-methoxyphenethylamine as the amine component allows for the synthesis of complex α-acylamino carboxamides (dipeptide-like structures) in a single step. The variability of the other three components enables the creation of a large library of related compounds built around the 4-methoxyphenethyl scaffold.

Passerini Three-Component Reaction: This reaction involves a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone). While it does not directly use the amine, it is often used in sequence with amine chemistry or to build fragments that are later coupled with amines like 4-methoxyphenethylamine.

The use of 4-methoxyphenethylamine in MCRs provides a robust strategy for chemical library diversification, leveraging the structural motif of the initial building block to explore a wide chemical space for potential drug candidates.

| Multi-component Reaction | Components Involving the Precursor's Amine Derivative | Product Class | Diversification Potential |

|---|---|---|---|

| Ugi Reaction (U-4CR) | Primary Amine, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides | High; variation of three other components leads to large libraries of peptide mimetics. |

| Strecker Synthesis | Amine, Aldehyde, Cyanide Source (e.g., KCN) | α-Aminonitriles | Moderate; variation of the aldehyde component. Products can be hydrolyzed to α-amino acids. |

| Mannich Reaction | Amine, Aldehyde (non-enolizable), Carbonyl (enolizable) | β-Amino-carbonyl compounds (Mannich bases) | High; variation of two different carbonyl components. |

Synthesis and Reactivity of Structural Analogues and Derivatives of 1 Methoxy 4 2 Nitroethyl Benzene

The chemical behavior of 1-methoxy-4-(2-nitroethyl)benzene is intrinsically linked to its three primary structural components: the nitroethyl side chain, the methoxy (B1213986) group, and the aromatic benzene (B151609) ring. Modifications to any of these parts can significantly alter the molecule's reactivity, stability, and synthetic accessibility. Understanding these structural analogues and derivatives is crucial for predicting their chemical properties and potential applications in organic synthesis.

Advanced Methodological Developments in Research on Nitroethylbenzenes

Development of Novel Analytical Techniques for Characterization

The precise characterization of 1-Methoxy-4-(2-nitroethyl)benzene is fundamental to understanding its chemical and physical properties. Modern analytical techniques offer unprecedented levels of detail in structural elucidation and purity assessment.

Spectroscopic and Chromatographic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from reaction byproducts. Reverse-phase HPLC is a common method used for the analysis of related nitroaromatic compounds. sielc.com Thin-layer chromatography (TLC) is also utilized for monitoring the progress of reactions and for preliminary purification. beilstein-journals.org

Hyphenated Techniques:

The coupling of chromatographic and spectroscopic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides a powerful tool for the separation and identification of components in complex mixtures containing this compound.

| Analytical Technique | Application in the Characterization of this compound | Typical Data Obtained |

| ¹H NMR Spectroscopy | Elucidation of the proton framework of the molecule. | Chemical shifts (ppm) and coupling constants (Hz) for aromatic and ethyl protons. |

| ¹³C NMR Spectroscopy | Determination of the carbon skeleton of the molecule. | Chemical shifts (ppm) for each unique carbon atom. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and structural fragments. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Retention time and peak area. |

| GC-MS / LC-MS | Separation and identification of the compound in mixtures. | Chromatogram and corresponding mass spectra. |

Automated Synthesis and High-Throughput Experimentation for Screening

The exploration of the chemical space around this compound and other nitroethylbenzenes has been accelerated by the adoption of automated synthesis and high-throughput screening (HTS).

Automated Synthesis:

Automated synthesis platforms enable the rapid and systematic preparation of a library of compounds related to this compound. youtube.com These systems can perform multiple reaction steps, purifications, and analyses with minimal human intervention. This approach is particularly valuable for structure-activity relationship (SAR) studies, where a large number of derivatives are needed to be synthesized and tested.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of large numbers of compounds for a specific biological or chemical activity. bmglabtech.com In the context of nitroethylbenzenes, HTS could be used to screen for compounds with desirable properties, such as specific biological activities or utility as chemical intermediates. eurofinsdiscovery.com The process involves the miniaturization of assays into microtiter plates, followed by robotic handling and rapid data acquisition. wikipedia.org

| HTS Parameter | Description | Relevance to Nitroethylbenzene Research |

| Assay Miniaturization | Scaling down reaction or assay volumes to the microliter range in microplates (e.g., 96, 384, or 1536-well plates). wikipedia.org | Reduces reagent consumption and allows for the screening of large compound libraries. |

| Robotics and Automation | Use of robotic systems for liquid handling, plate transport, and incubation. wikipedia.org | Increases throughput and reproducibility while minimizing manual errors. |

| Detection Methods | Various detection technologies such as fluorescence, luminescence, and absorbance are used to measure the assay signal. eurofinsdiscovery.com | The choice of detection method depends on the specific biological or chemical property being screened. |

| Data Analysis | Automated analysis of large datasets to identify "hits" or compounds with the desired activity. | Efficiently identifies lead compounds for further investigation. |

Microfluidic and Flow Chemistry Approaches for Continuous Synthesis

The synthesis of nitro compounds, including this compound, often involves highly exothermic and potentially hazardous reactions. beilstein-journals.org Microfluidic and flow chemistry technologies offer significant advantages in terms of safety, control, and efficiency for such processes.

Enhanced Safety and Control:

Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. researchgate.net The small reaction volumes and high surface-area-to-volume ratios in these systems allow for excellent heat dissipation, significantly reducing the risk of thermal runaways that can occur in traditional batch reactors. researchgate.netvapourtec.com This precise temperature control can also lead to improved reaction selectivity and higher yields. vapourtec.com

Increased Efficiency and Scalability:

Continuous flow synthesis allows for the rapid optimization of reaction conditions, such as temperature, pressure, and residence time, by simply adjusting the flow rates and other parameters. vapourtec.com Scaling up production is achieved by running the system for longer periods or by "numbering up" – running multiple reactors in parallel. researchgate.netewadirect.com This approach can be more efficient and cost-effective than traditional batch processing, especially for the large-scale production of fine chemicals. The use of continuous flow can also lead to a higher quality product with fewer impurities. vapourtec.com

Research Findings in Flow Nitration:

While specific studies on the continuous flow synthesis of this compound are not widely reported, extensive research on the flow nitration of aromatic compounds demonstrates the potential of this technology. beilstein-journals.orgresearchgate.net For instance, the nitration of various aromatic substrates in microreactors has been shown to proceed with high yields and selectivities under controlled conditions. These findings provide a strong basis for the development of continuous flow processes for the synthesis of this compound and related compounds.

| Feature of Flow Chemistry | Advantage for Nitroethylbenzene Synthesis |

| Small Reaction Volumes | Enhanced safety by minimizing the amount of hazardous material at any given time. researchgate.net |

| High Surface-Area-to-Volume Ratio | Excellent heat transfer and precise temperature control, preventing hot spots and side reactions. researchgate.net |

| Precise Control of Parameters | Fine-tuning of reaction conditions (temperature, pressure, residence time) for optimal yield and selectivity. vapourtec.com |

| Rapid Mixing | Efficient mixing of reactants, leading to faster reaction rates. |

| Scalability | Straightforward scale-up by extending reaction time or using multiple reactors in parallel. ewadirect.com |

常见问题

Q. What are the common synthetic routes for 1-Methoxy-4-(2-nitroethyl)benzene, and how can reaction conditions be optimized?

The compound is synthesized via the Henry reaction, involving nitroalkane addition to aldehydes or ketones. For example, nitration of 1-(2-methoxyethyl)benzene using concentrated sulfuric and nitric acids under low temperatures introduces the nitro group . Alternatively, nucleophilic substitution of 4-nitrobenzyl chloride with 2-methoxyethanol in the presence of a base (e.g., K₂CO₃) replaces the chloride with a methoxyethyl group . Purification typically involves column chromatography with hexane/EtOAC gradients (e.g., 8:2 ratio), yielding a 58%–73% product . Optimization focuses on controlling nitration regioselectivity and minimizing byproducts through temperature regulation and acid concentration adjustments.

Q. How is this compound characterized spectroscopically, and what key data should researchers prioritize?

Key characterization includes:

- ¹H NMR : Peaks at δ 7.12–7.13 (d, J = 8.4–8.7 Hz, 2H, aromatic), δ 6.85–6.87 (d, J = 8.4–8.7 Hz, 2H, aromatic), δ 4.55–4.59 (t, J = 7.2–7.3 Hz, 2H, CH₂NO₂), δ 3.78–3.79 (s, 3H, OCH₃), and δ 3.24–3.28 (t, J = 7.2–7.3 Hz, 2H, CH₂CH₂NO₂) .

- ¹³C NMR : Signals at δ 158.8–159.01 (aromatic C-OCH₃), δ 129.6–129.71 (aromatic carbons), δ 76.67 (NO₂CH₂), and δ 32.77 (CH₂CH₂NO₂) .

- IR : Key stretches include νmax ~1522 cm⁻¹ (NO₂ asymmetric) and ~1250 cm⁻¹ (C-O of methoxy) . Prioritize resolving splitting patterns in NMR to confirm substitution patterns and nitro group placement.

Advanced Research Questions

Q. What mechanistic insights explain the catalytic oxidation of this compound derivatives, and how do reaction conditions influence product distribution?

Oxidation studies of structurally similar compounds (e.g., 1-methoxy-4-(1-methylethyl)benzene) reveal a free-radical chain mechanism catalyzed by N-hydroxyphthalimide (NHPI) and metal salts (Cu(II), Co(II)). At 60°C, hydroperoxides form (73% yield), while higher temperatures (120°C) favor ketones (68%–75% selectivity) via β-scission of peroxide intermediates . Reaction conditions (solvent, catalyst loading, and temperature) critically impact selectivity. For this compound, computational tools like PISTACHIO and REAXYS can model plausible pathways and predict byproducts .

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved methodologically?

Literature reports for similar compounds show minor melting point variations (e.g., 85°C vs. 85.5–86.5°C) due to impurities or polymorphic forms . To resolve discrepancies:

- Perform differential scanning calorimetry (DSC) to assess purity and polymorphism.

- Cross-validate with HPLC-MS to detect trace impurities.

- Standardize recrystallization solvents (e.g., EtOAc/hexane) to isolate the dominant polymorph .

Q. What strategies enable the use of this compound as a precursor for enantioselective transformations?

The nitroethyl group serves as a versatile handle for asymmetric reductions (e.g., catalytic hydrogenation with chiral ligands) or Michael additions. For example, Henry reaction derivatives can undergo enantioselective reductions to β-amino alcohols using Ru-BINAP complexes . Computational docking studies (e.g., molecular dynamics simulations) aid in designing chiral catalysts that align with the methoxy group’s steric and electronic effects .

Applications in Academic Research

Q. How does this compound function as an intermediate in medicinal chemistry?

The nitro group is reducible to an amine, enabling access to pharmacophores like 4-methoxyphenethylamine derivatives. For instance, reduction with LiAlH₄ yields 1-Methoxy-4-(2-aminoethyl)benzene, a precursor for CNS-targeting compounds . Its ethoxy analog, 1-(2-Methoxyethyl)-4-aminobenzene, demonstrates bioactivity in neurotransmitter modulation .

Q. What role does this compound play in materials science, particularly polymer synthesis?

The nitroethyl moiety participates in click chemistry (e.g., thiol-ene reactions) to functionalize polymers. For example, copolymerization with styrene derivatives creates nitro-group-bearing polymers for optoelectronic applications . The methoxy group enhances solubility in polar solvents, facilitating thin-film deposition .

Methodological Challenges

Q. What analytical techniques are critical for resolving conflicting data in nitro-group reactivity studies?

Conflicting reactivity reports (e.g., unexpected substitution vs. elimination) require:

- Kinetic isotope effects (KIE) : To distinguish between SN2 (primary KIE) and E2 (secondary KIE) mechanisms.

- In situ FTIR : To monitor nitro group reduction intermediates .

- X-ray crystallography : To confirm stereochemical outcomes in crystalline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。